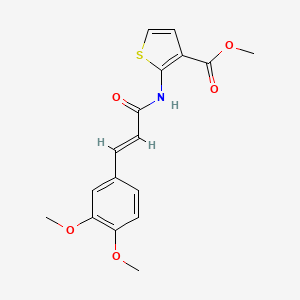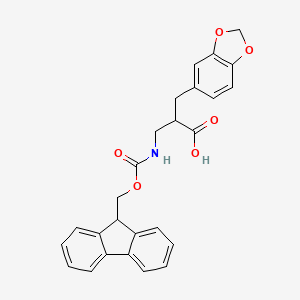
(4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone, also known as PPOP, is a compound that has been extensively studied in the field of medicinal chemistry due to its promising pharmacological properties.
Applications De Recherche Scientifique
(4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to act as a potent and selective serotonin reuptake inhibitor (SSRI) and dopamine receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
Mécanisme D'action
(4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone exerts its pharmacological effects by inhibiting the reuptake of serotonin and blocking the dopamine receptors in the brain. This leads to an increase in the levels of serotonin and a decrease in the activity of dopamine, which helps to alleviate the symptoms of depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
(4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone has been shown to have a significant impact on the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, the exact biochemical and physiological effects of (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is its high selectivity and potency as an SSRI and dopamine receptor antagonist. This makes it a valuable tool for studying the role of these neurotransmitters in various diseases. However, the limitations of (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the investigation of the potential therapeutic applications of (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and the biochemical and physiological effects of (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone.
Méthodes De Synthèse
The synthesis of (4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone involves a multi-step process that includes the reaction of 4-phenylpiperazine with 6-phenylpyridazine-3-carbaldehyde to form the intermediate product, which is then further reacted with piperidine-3-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-26(30-18-16-29(17-19-30)23-11-5-2-6-12-23)22-10-7-15-31(20-22)25-14-13-24(27-28-25)21-8-3-1-4-9-21/h1-6,8-9,11-14,22H,7,10,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUQFDKEHGCSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)
![3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2669977.png)
![(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2669980.png)
![N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2669981.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)

![5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2669988.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride](/img/structure/B2669991.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2669992.png)
![2-(2-((2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2669993.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2669994.png)
